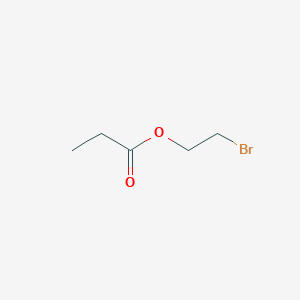

2-Bromoethyl propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9BrO2 |

|---|---|

Molecular Weight |

181.03 g/mol |

IUPAC Name |

2-bromoethyl propanoate |

InChI |

InChI=1S/C5H9BrO2/c1-2-5(7)8-4-3-6/h2-4H2,1H3 |

InChI Key |

FBSPHFKZJKWNEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCBr |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromoethyl propanoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Bromoethyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a halogenated ester of interest in organic synthesis and drug development. The information is compiled from various sources to ensure a thorough understanding of its characteristics, handling, and potential applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is important to distinguish it from its isomer, ethyl 2-bromopropionate, as their properties differ. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1][2] |

| Molecular Weight | 181.03 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4823-46-5 | [3] |

| Appearance | Clear liquid - light yellow | [4] |

| Density | 1.394 g/cm³ at 25°C (for the related ethyl 2-bromopropionate) | [4] |

| Boiling Point | 156-160°C (for the related ethyl 2-bromopropionate) | [5] |

| Water Solubility | Insoluble | [5][6] |

| Refractive Index | n20/D 1.446 (lit.) (for the related ethyl 2-bromopropionate) | |

| Stability | Stable at room temperature. | [5] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectrum Type | Availability | Source |

| ¹³C NMR | Available | [1] |

| Mass Spec (GC-MS) | Available | [1] |

| IR Spectra | Vapor Phase IR Spectra available | [1] |

| ¹H NMR | Data available for similar compounds | [7][8] |

Chemical Reactivity

This compound's reactivity is primarily dictated by the presence of the bromine atom, which is a good leaving group. This makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[9]

-

Nucleophilic Substitution: It is expected to readily undergo Sₙ2 reactions with various nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. This reactivity makes it a useful alkylating agent for introducing the 2-propoxyethyl group into molecules.

-

Incompatibilities: It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[6][10]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[10]

Reactivity of this compound.

Experimental Protocols

Synthesis of this compound

While specific protocols for this compound are not detailed in the provided results, a general synthesis can be inferred from standard esterification reactions. A plausible method is the Fischer esterification of propionic acid with 2-bromoethanol in the presence of an acid catalyst.

Reaction: Propionic Acid + 2-Bromoethanol --(H⁺ catalyst)--> this compound + Water

General Procedure:

-

Combine equimolar amounts of propionic acid and 2-bromoethanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[11]

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[11]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[11]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Synthesis workflow for this compound.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on the data for the similar compound ethyl 2-bromopropionate, the following precautions should be taken.[10][12]

| Hazard Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10][12] In case of inadequate ventilation, use a suitable respirator. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.[10] Do not breathe mist, vapors, or spray.[10] Keep away from heat, sparks, and open flames.[10] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][12] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10] Skin: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[12] Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12] |

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. This compound | C5H9BrO2 | CID 12636317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 4823-46-5|this compound|BLD Pharm [bldpharm.com]

- 4. indiamart.com [indiamart.com]

- 5. crystlechemipharma.com [crystlechemipharma.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. 2-Bromoethyl ethyl ether(592-55-2) 13C NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromoethyl acetate synthesis - chemicalbook [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Bromoethyl Propanoate (CAS: 4823-46-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoethyl propanoate (CAS number 4823-46-5), a halogenated ester with significant potential in organic synthesis and as a building block in the development of novel therapeutic agents. This document consolidates its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a propanoate ester characterized by a bromoethyl group. Its unique structure makes it a valuable bifunctional reagent in various chemical transformations.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4823-46-5[1] |

| Molecular Formula | C₅H₉BrO₂[1] |

| Molecular Weight | 181.03 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CCC(=O)OCCBr[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 179.97859 Da | PubChem[1] |

| Monoisotopic Mass | 179.97859 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are available through public databases.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data Source/Reference |

| ¹³C Nuclear Magnetic Resonance (NMR) | Wiley & Sons, Inc. (Available on PubChem)[1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | JC-366-95-23 (Available on PubChem)[1] |

| Infrared (IR) Spectrum (Vapor Phase) | Wiley & Sons, Inc. (Available on PubChem)[1] |

Synthesis and Reactivity

Synthesis

A general method for the synthesis of 2-bromoethyl esters involves the esterification of the corresponding carboxylic acid with 2-bromoethanol or the reaction of an acyl halide with 2-bromoethanol. A plausible synthetic route for this compound is the esterification of propanoic acid with 2-bromoethanol under acidic conditions.

Experimental Protocol: Esterification of Propanoic Acid with 2-Bromoethanol (General Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propanoic acid (1 molar equivalent) and 2-bromoethanol (1.2 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether) and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions. This makes it a useful alkylating agent . The ester functionality can also undergo various transformations.

It is used as a reagent in esterification reactions for the synthesis of various organic compounds.[2] Its unique structure allows for the formation of esters, which are important intermediates in the production of a wide range of chemical products.[2] It is also utilized as a research compound in the development of new chemical processes and reactions.[2]

Some downstream products that can be synthesized from this compound include:

-

2-(4-hydroxy-phenylsulfanyl)-propionic acid ethyl ester[2]

-

4,4'-oxy di(ethyl 2-phenoxypropionate)[2]

-

trimethyl-(2-propionyloxy-ethyl)-ammonium; bromide[2]

Applications in Drug Development and Medicinal Chemistry

While specific examples of this compound in the synthesis of marketed drugs are not prevalent in the searched literature, its role as an alkylating agent is of significant interest in medicinal chemistry. Alkylating agents are a class of anticancer drugs that act by forming covalent bonds with DNA, leading to cell death. The bromoethyl moiety of this compound can serve as a warhead for targeted alkylation of biological nucleophiles.

Although direct evidence is limited for this specific molecule, related bromoethyl-containing compounds are utilized in pharmaceutical synthesis. For instance, (2-bromoethyl)benzene is a reactant in the synthesis of potent antimicrobial β-peptidomimetics.[3] This suggests the potential of the bromoethyl group in generating biologically active molecules.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on the safety information for the isomeric compound, ethyl 2-bromopropionate, and general knowledge of alkylating agents, it should be handled with care.

Table 4: General Safety and Hazard Information

| Hazard Category | Precautionary Measures |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4][5] |

| Corrosivity | May cause severe skin burns and eye damage.[5] |

| Toxicity | Potential for harm if swallowed or inhaled.[6] |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Handle in a well-ventilated area or a fume hood.[4] |

| Storage | Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] |

Disclaimer: This safety information is based on related compounds and general chemical principles. A specific Material Safety Data Sheet (MSDS) for this compound (CAS 4823-46-5) should be consulted for detailed handling and emergency procedures.

Conclusion

This compound is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. Its bifunctional nature, combining an electrophilic alkyl bromide with an ester, allows for a range of chemical transformations. While there is a need for more comprehensive experimental data on its physicochemical properties and specific applications in medicinal chemistry, this guide provides a foundational understanding for researchers and scientists working with this compound. Further investigation into its biological activity and synthetic utility is warranted to fully explore its potential in the development of new pharmaceuticals.

References

- 1. This compound | C5H9BrO2 | CID 12636317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 4823-46-5,Ethanol, 2-bromo-, propanoate | lookchem [lookchem.com]

- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ethyl (2R)-2-bromopropanoate | C5H9BrO2 | CID 7003709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromoethyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of 2-bromoethyl propanoate. While direct applications in drug development are not extensively documented in publicly available literature, its structural motifs strongly suggest its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This document aims to serve as a foundational resource for researchers interested in leveraging the unique chemical characteristics of this compound.

Molecular Structure and Identification

This compound is an ester of propanoic acid and 2-bromoethanol. Its core structure consists of a propionyl group attached to a bromoethyl moiety through an ester linkage.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₅H₉BrO₂ | [1][2] |

| CAS Number | 4823-46-5 | [1] |

| Molecular Weight | 181.03 g/mol | [1][3] |

| SMILES | CCC(=O)OCCBr | [1] |

| InChIKey | FBSPHFKZJKWNEC-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 156-160 °C | [4] |

| Density | 1.394 g/cm³ at 25 °C | [3] |

| Solubility | Insoluble in water | [4] |

| Refractive Index | n20/D 1.446 (lit.) | |

| XLogP3 | 1.6 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of propanoic acid with 2-bromoethanol in the presence of an acid catalyst.[5][6][7][8]

Experimental Protocol: Fischer Esterification

Materials:

-

Propanoic acid

-

2-Bromoethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (drying agent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine propanoic acid (1.0 equivalent) and 2-bromoethanol (1.2 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the molecular structure of this compound.

| Spectroscopic Technique | Data Source/Reference |

| ¹H NMR & ¹³C NMR | [1] |

| Mass Spectrometry (GC-MS) | [1] |

| Infrared (IR) Spectroscopy | [1] |

Note: While direct spectral data is not provided here, the referenced databases contain experimental and/or predicted spectra for this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the presence of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This property makes this compound a useful alkylating agent, capable of introducing the propoxycarbonylethyl group onto various nucleophiles such as amines, thiols, and phenols.

-

Lead Optimization: Modification of lead compounds by introducing the propoxycarbonylethyl group to explore structure-activity relationships (SAR).

-

Prodrug Synthesis: The ester functionality can be designed to be cleaved in vivo, releasing a parent drug molecule. The bromoethyl moiety allows for the attachment of this prodrug-linker combination to a parent drug.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, bifunctional linkers are often required. The reactivity of this compound could be exploited in the synthesis of such linkers.

Conclusion

This compound is a readily accessible and reactive organic compound. Its bifunctional nature, possessing both an ester and a reactive alkyl bromide, makes it a potentially valuable tool for synthetic and medicinal chemists. While its direct application in drug development is an area that warrants further exploration, its utility as a chemical intermediate for the synthesis of complex bioactive molecules is highly probable. This guide provides the foundational knowledge required for researchers to consider the incorporation of this compound into their synthetic strategies.

References

- 1. This compound | C5H9BrO2 | CID 12636317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. indiamart.com [indiamart.com]

- 4. crystlechemipharma.com [crystlechemipharma.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

IUPAC name for 2-bromoethyl propanoate

An In-depth Technical Guide to 2-Bromoethyl Propanoate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable bifunctional molecule for synthetic chemistry and drug development. The document details its chemical properties, provides adaptable experimental protocols for its synthesis and subsequent reactions, and illustrates key chemical transformations.

Chemical Identity and Properties

This compound is an ester bearing a reactive bromine atom, making it a useful building block for introducing a propionyloxyethyl moiety into a target molecule. Its IUPAC name is this compound[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| CAS Number | 4823-46-5 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not explicitly found, but for the isomeric ethyl 2-bromopropanoate: 156-160 °C | [2][3] |

| Density | Not explicitly found, but for the isomeric ethyl 2-bromopropanoate: 1.394 g/mL at 25 °C | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Insoluble in water. | |

| SMILES | CCC(=O)OCCBr | [1] |

| InChIKey | FBSPHFKZJKWNEC-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Two common methods for the synthesis of esters are the Fischer esterification of a carboxylic acid and an alcohol, and the reaction of an acyl chloride with an alcohol. Both are adaptable for the preparation of this compound.

Method 1: Fischer Esterification of Propionic Acid with 2-Bromoethanol

This method involves the acid-catalyzed reaction between propionic acid and 2-bromoethanol. The reaction is an equilibrium, which can be driven towards the product by using an excess of one reactant or by removing water as it is formed[4][5].

Experimental Protocol (Adapted from general Fischer Esterification procedures):

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add propionic acid (e.g., 0.5 mol), 2-bromoethanol (e.g., 0.6 mol, 1.2 equivalents), and an inert solvent that forms an azeotrope with water (e.g., toluene, 100 mL).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.5 mL) or p-toluenesulfonic acid (p-TsOH, ~1 g).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases) to neutralize the acid catalyst and unreacted propionic acid, and finally with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Method 2: Reaction of Propionyl Chloride with 2-Bromoethanol

This method is generally faster and not reversible but requires the use of the more reactive and moisture-sensitive propionyl chloride. The reaction typically involves a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol (Adapted from procedures for acyl chlorides and alcohols):

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add 2-bromoethanol (e.g., 0.5 mol) and a dry, non-nucleophilic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) (100 mL). Add a non-nucleophilic base like triethylamine (Et₃N, 0.55 mol, 1.1 equivalents) or pyridine.

-

Reactant Addition: Cool the flask in an ice-water bath. Add propionyl chloride (0.5 mol) dropwise from the dropping funnel to the stirred solution over 30-60 minutes. A precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of the solvent. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL), dilute HCl solution (e.g., 1 M, 2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by vacuum distillation.

Caption: Synthesis workflows for this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of the propionyloxyethyl group into various molecular scaffolds.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This is a key reaction for its application in drug synthesis, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.

General Experimental Protocol for Nucleophilic Substitution (Example with Sodium Azide):

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.1-1.5 equivalents).

-

Reaction: Heat the mixture with stirring (e.g., to 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x volume of aqueous phase).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-azidoethyl propanoate, can be purified by column chromatography on silica gel.

Caption: General scheme for nucleophilic substitution reactions.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in research and development, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for the strategic incorporation of a propionyloxyethyl moiety into more complex molecules. The synthetic routes and reaction protocols outlined in this guide, adapted from established chemical principles, provide a solid foundation for its utilization in the laboratory. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be performed by trained personnel in a well-ventilated fume hood.

References

- 1. This compound | C5H9BrO2 | CID 12636317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]

- 3. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

2-Bromoethyl propanoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl propanoate is an organic compound belonging to the class of haloalkane esters. Its bifunctional nature, containing both a reactive bromine atom and an ester group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential applications in research and drug development.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. Much of the available data is computed, as experimental values are not widely published.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-bromoethylpropanoate, Propanoic acid, 2-bromoethyl ester | PubChem[1] |

| CAS Number | 4823-46-5 | PubChem[1] |

| Molecular Formula | C₅H₉BrO₂ | PubChem[1] |

| Molecular Weight | 181.03 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water (predicted) |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 179.97859 Da | PubChem[1] |

| Monoisotopic Mass | 179.97859 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Spectral Data

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: Useful for identifying the carbonyl (C=O) stretch of the ester group and the C-Br bond.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern of the compound.

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by the presence of the ester functional group and the bromine atom. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.

Experimental Protocol: Synthesis of this compound

The following is a plausible, detailed experimental protocol for the synthesis of this compound via the esterification of 2-bromoethanol with propionyl chloride. This protocol is based on general principles of organic synthesis as a specific published procedure for this compound was not found in the provided search results.

Objective: To synthesize this compound from 2-bromoethanol and propionyl chloride.

Materials:

-

2-Bromoethanol

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Propionyl chloride is corrosive and lachrymatory. Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Potential Applications in Drug Development

While no specific drug development applications for this compound were identified, its chemical nature suggests several potential uses for researchers and scientists in this field:

-

Synthetic Intermediate: As a bifunctional molecule, it can be used as a building block to introduce the 2-propanoate ethyl moiety into more complex molecules. The reactive bromine allows for coupling with various nucleophiles (e.g., amines, thiols, alcohols) present in pharmacologically active scaffolds.

-

Prodrug Development: The ester functionality could potentially be used in the design of prodrugs. The ester can be cleaved in vivo by esterases to release an active drug molecule containing a 2-bromoethyl group or a metabolite thereof.

-

Linker Chemistry: The molecule could serve as a short linker in the synthesis of bioconjugates or dual-action drugs, where the bromine can be displaced to attach to one part of a molecule and the ester can be hydrolyzed or transesterified to connect to another.

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and reactivity of this compound.

Caption: Synthetic workflow for this compound.

Caption: General reactivity of this compound.

References

Spectral Data Analysis of 2-Bromoethyl Propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-bromoethyl propanoate, a key chemical intermediate. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. This data has been generated using computational models and should be considered as a reference. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.35 | Triplet | 2H | 6.0 | -O-CH₂-CH₂-Br |

| 3.50 | Triplet | 2H | 6.0 | -O-CH₂-CH₂-Br |

| 2.34 | Quartet | 2H | 7.5 | CH₃-CH₂-C(O)- |

| 1.15 | Triplet | 3H | 7.5 | CH₃-CH₂-C(O)- |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O |

| 64.0 | -O-CH₂- |

| 28.5 | -CH₂-Br |

| 27.5 | -CH₂-C(O)- |

| 9.0 | CH₃- |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2880 | Medium-Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1250-1050 | Strong | C-O stretch (ester) |

| 650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 180/182 | 5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 107/109 | 20 | [CH₂CH₂Br]⁺ |

| 73 | 100 | [CH₃CH₂CO]⁺ (Base Peak) |

| 57 | 80 | [CH₃CH₂]⁺ |

| 29 | 40 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC, where it will be vaporized and separated before entering the mass spectrometer.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for volatile compounds.

-

Data Acquisition:

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV in EI) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

-

-

Data Processing: The instrument software will plot the relative abundance of each ion as a function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

An In-depth Technical Guide to the Solubility of 2-Bromoethyl Propanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromoethyl propanoate, a key intermediate in various synthetic applications. Due to a notable absence of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a robust framework for researchers to determine and apply this critical information. The guide furnishes a detailed experimental protocol for solubility determination, a template for data presentation, and a visualization of the synthetic pathway for this compound via Fischer esterification. This document is intended to empower researchers in the fields of chemistry and drug development to generate and utilize solubility data for process optimization, reaction condition selection, and purification strategies involving this compound.

Introduction

This compound (C₅H₉BrO₂) is a halogenated ester with significant utility as a building block in organic synthesis. Its bifunctional nature, possessing both an ester and a bromo-alkyl group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

A fundamental physicochemical property governing the application of any compound in solution-phase chemistry is its solubility in various solvents. Solubility data is crucial for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve all reactants to a desired concentration.

-

Process Development and Scale-up: Designing efficient extraction, crystallization, and purification processes.

-

Formulation Studies: In the context of drug development, understanding solubility is the first step in creating viable formulations.

-

Predictive Modeling: solubility data can be used to develop and validate computational models for predicting chemical behavior.

Despite its importance, specific quantitative solubility data for this compound in common organic solvents is not widely reported in publicly accessible scientific literature. This guide aims to bridge this gap by providing researchers with the necessary tools to determine this data experimentally.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is sourced from the PubChem database[1].

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4823-46-5 |

| Appearance | Not specified (likely a liquid) |

| Computed XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Table 1: Physicochemical Properties of this compound.

Solubility of this compound: A Data Gap

A comprehensive search of scientific databases and literature reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While general principles suggest that as a halogenated ester, it is likely to be soluble in a range of organic solvents, precise solubility values (e.g., in g/100 mL or mol/L) at various temperatures are not available.

For analogous compounds such as ethyl bromoacetate, qualitative descriptions of solubility exist, indicating it is "soluble in organic solvents: It dissolves readily in substances like ethanol, acetone, and various hydrocarbons"[2]. However, for the rigorous demands of chemical research and development, quantitative data is essential.

To address this, the following sections provide a detailed experimental protocol for researchers to determine the solubility of this compound in solvents of interest.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized yet detailed protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade or higher

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)

4.2. Procedure

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. b. To each vial, add a known volume or mass of a specific organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time to reach equilibrium.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. d. Record the exact mass of the filtered saturated solution. e. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same analytical conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

4.3. Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner for easy comparison. Table 2 provides a template for presenting such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Diethyl Ether | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

Table 2: Template for Reporting Quantitative Solubility Data of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of propanoic acid with 2-bromoethanol, catalyzed by a strong acid such as sulfuric acid[3][4][5]. The overall reaction is:

CH₃CH₂COOH + BrCH₂CH₂OH ⇌ CH₃CH₂COOCH₂CH₂Br + H₂O

5.1. Reaction Mechanism

The mechanism of the Fischer esterification is a multi-step process involving the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Caption: Fischer Esterification Mechanism for the synthesis of this compound.

5.2. Experimental Workflow

The general workflow for the synthesis and purification of this compound based on the Fischer esterification is depicted below.

Caption: General Experimental Workflow for the Synthesis of this compound.

Conclusion

While this compound is a valuable reagent in organic synthesis, a significant gap exists in the publicly available quantitative data regarding its solubility in common organic solvents. This technical guide provides a comprehensive framework for researchers to address this gap by presenting a detailed experimental protocol for solubility determination. The guide also offers a structured format for presenting the resulting data and visualizes the key synthetic pathway for the compound. By equipping scientists and professionals in drug development with this information, this guide facilitates more efficient and informed use of this compound in their research and development endeavors. The generation and dissemination of such fundamental physicochemical data are crucial for advancing chemical synthesis and process design.

References

A Technical Guide to 2-Bromoethyl Propanoate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Alkylating Agent

This technical guide provides a comprehensive overview of 2-Bromoethyl propanoate (CAS Number: 4823-46-5), a valuable reagent for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its commercial availability, physicochemical properties, and core reactivity, offering insights into its potential applications.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. While pricing and specific purity grades are often available upon request, the compound can be sourced for research and development purposes. Lead times and available quantities will vary by supplier.

Table 1: Commercial Suppliers of this compound (CAS: 4823-46-5)

| Supplier | Website | Availability Notes |

| BLD Pharm | --INVALID-LINK-- | Available for online order; may require cold-chain transportation.[1] |

| SynQuest Laboratories | --INVALID-LINK-- | Pricing and availability provided upon request.[2] |

| LookChem | --INVALID-LINK-- | Lists multiple suppliers and provides a platform for inquiries.[3] |

| Kuujia | --INVALID-LINK-- | Provides chemical properties and supplier information. |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental design. The following table summarizes its key computed properties.

Table 2: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4823-46-5 |

| Appearance | Colorless liquid (inferred)[3] |

| Odor | Fruity (inferred)[3] |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 179.97859 Da |

| Topological Polar Surface Area | 26.3 Ų |

Core Reactivity and Experimental Protocols

The primary utility of this compound in organic synthesis stems from its nature as an effective alkylating agent. The presence of a bromine atom, a good leaving group, on the ethyl chain renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.[5] This reactivity is fundamental to its application in forming new carbon-heteroatom or carbon-carbon bonds.

General Nucleophilic Substitution Workflow

The most common reaction involving this compound is nucleophilic substitution (SN2). In this one-step mechanism, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion and the formation of a new bond.[6][7]

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Representative Experimental Protocol: Synthesis of an Ether Linkage

The following is a representative, detailed protocol for the synthesis of a substituted ether using this compound and a generic phenol. This protocol is based on standard procedures for SN2 reactions with similar alkyl halides.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq).

-

Add anhydrous DMF to dissolve the phenol.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Applications in Drug Development and Medicinal Chemistry

As an alkylating agent, this compound can be used to introduce a propoxyethyl moiety onto various scaffolds, which can be a valuable strategy in drug design for modifying polarity, solubility, and metabolic stability. It serves as a building block for more complex molecules.[3]

Hypothetical Signaling Pathway Inhibition through Covalent Modification

One potential, albeit hypothetical, application in drug development could be the use of a molecule synthesized from this compound to act as a covalent inhibitor. For instance, a warhead containing the propoxyethyl group could be attached to a scaffold that directs it to the active site of a target enzyme (e.g., a kinase). A nucleophilic residue (like cysteine) in the active site could then attack the electrophilic portion of the inhibitor, forming a covalent bond and irreversibly inhibiting the enzyme.

Caption: A logical diagram of a hypothetical covalent inhibition mechanism.

This guide serves as a foundational resource for understanding the properties and potential of this compound. As with any reactive chemical, appropriate safety precautions should be taken, and further literature should be consulted for specific applications.

References

- 1. 4823-46-5|this compound|BLD Pharm [bldpharm.com]

- 2. 4823-46-5 | 2123-9-0D | 2-Bromoethyl propionate | SynQuest Laboratories [synquestlabs.com]

- 3. Cas 4823-46-5,Ethanol, 2-bromo-, propanoate | lookchem [lookchem.com]

- 4. This compound | C5H9BrO2 | CID 12636317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromoethyl Propanoate from Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-bromoethyl propanoate, a valuable building block in organic synthesis and drug discovery. The synthesis is achieved through the Fischer esterification of propionic acid with 2-bromoethanol, a reliable and well-established method. These application notes offer a comprehensive guide, including reaction parameters, purification techniques, and expected outcomes, to facilitate the successful synthesis of this compound in a laboratory setting.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its bifunctional nature, possessing both an ester and a bromo group, allows for a wide range of chemical transformations. The primary synthetic route to this compound is the acid-catalyzed esterification of propionic acid and 2-bromoethanol. This process, known as the Fischer esterification, is an equilibrium-driven reaction that can be optimized to achieve high yields of the desired product. Factors influencing the reaction's efficiency include the choice of acid catalyst, reaction temperature, and the molar ratio of the reactants.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

Experimental Protocol

This protocol is based on the principles of Fischer esterification and is optimized for the synthesis of this compound.

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Distillation apparatus

-

Propionic acid (reagent grade)

-

2-Bromoethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine propionic acid (1.0 equivalent) and 2-bromoethanol (1.2 equivalents).

-

Solvent and Catalyst Addition: Add toluene to the flask to act as a solvent and to facilitate the removal of water via azeotropic distillation. Cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) or p-toluenesulfonic acid to the mixture.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be determined by the boiling point of the toluene-water azeotrope.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected in a Dean-Stark trap if one is used. The reaction is typically refluxed for 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[2] Be cautious of gas evolution during the bicarbonate wash.

-

Wash again with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.

-

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propionic Acid | 74.08 | 141 | 0.99 |

| 2-Bromoethanol | 124.96 | 149-150 | 1.76 |

| This compound | 181.03 | ~175-177 (est.) | ~1.4 (est.) |

Table 2: Optimized Reaction Conditions and Expected Yield

| Parameter | Value |

| Molar Ratio (Propionic Acid : 2-Bromoethanol) | 1 : 1.2 |

| Catalyst | Sulfuric Acid or p-TsOH |

| Catalyst Loading | 1-2% w/w |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~110-120 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

| Purity (after distillation) | >98% |

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

2-Bromoethanol is toxic and a skin irritant. Avoid contact and inhalation.

-

Toluene is flammable and has associated health risks.

Conclusion

The Fischer esterification of propionic acid and 2-bromoethanol is an effective method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably produce this important chemical intermediate for their synthetic needs. The provided data and workflow diagram offer a clear and concise guide for the successful execution of this synthesis.

References

Application Notes and Protocols: Esterification of 2-Bromoethanol with Propanoyl Chloride to Yield 2-Bromoethyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromoethyl propanoate via the esterification of 2-bromoethanol with propanoyl chloride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The following sections detail the reaction, including stoichiometry, reaction conditions, and purification methods. Additionally, potential applications of this compound in the synthesis of bioactive molecules are discussed.

Introduction

The esterification of alcohols with acyl chlorides is a fundamental and efficient method for the formation of esters. This reaction is characterized by high yields and is often irreversible, making it a preferred method in many synthetic applications.[1] this compound is a bifunctional molecule containing both an ester and a bromo-alkyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where it can serve as a linker or a precursor to various functional groups.

Reaction Scheme

The esterification of 2-bromoethanol with propanoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrochloric acid as a byproduct.

Figure 1: General reaction scheme for the esterification of 2-bromoethanol with propanoyl chloride.

Physicochemical Data

The key physical and chemical properties of the reactants and the product are summarized in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Bromoethanol | C₂H₅BrO | 124.96 | 149-150 | 1.763 |

| Propanoyl chloride | C₃H₅ClO | 92.52 | 80 | 1.065 |

| This compound | C₅H₉BrO₂ | 181.03 | 162-164 | 1.394[2] |

Experimental Protocol

This protocol is a general method adapted for the synthesis of this compound and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Bromoethanol

-

Propanoyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

-

Pyridine or triethylamine (optional, as a base)[3]

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (DCM). If a base is to be used, add pyridine or triethylamine (1.1 eq) to the solution.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over a period of 15-30 minutes. The reaction is exothermic.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[5][6]

Safety Precautions:

-

2-Bromoethanol: Toxic and corrosive. Handle with extreme care, wearing appropriate gloves, lab coat, and eye protection. Avoid inhalation of vapors.

-

Propanoyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood with appropriate PPE.

-

The reaction generates hydrochloric acid as a byproduct, which is corrosive. The use of a base like pyridine or triethylamine helps to neutralize the HCl, but these bases are also flammable and toxic.

Application Notes: Utility in Drug Development

This compound is a versatile building block for the synthesis of bioactive molecules and pharmaceutical intermediates. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

1. Introduction of a Linker: The bromoethyl group can be used to attach the propanoate moiety to a larger molecule through nucleophilic substitution. This is a common strategy in the design of prodrugs, where a bioactive molecule is temporarily modified to improve its pharmacokinetic properties, such as solubility or bioavailability.

2. Synthesis of Heterocyclic Scaffolds: The bromoethyl group can be used in intramolecular cyclization reactions to form various heterocyclic rings, which are common structural motifs in many drugs. For example, reaction with a primary amine could lead to the formation of a morpholinone derivative.

3. Precursor for Further Functionalization: The bromide is a good leaving group and can be displaced by a variety of nucleophiles, such as azides, thiols, and amines, to introduce new functionalities into the molecule. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, another common functional group in pharmaceuticals.

Diagrams

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 6. CN102627560A - Preparation method of alpha-bromoalkyl carboxylate - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Bromoethyl Propanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-bromoethyl propanoate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and other areas of chemical synthesis.

Overview and Properties

This compound is a versatile bifunctional molecule containing both an ester and a primary alkyl bromide. This combination of functional groups makes it a useful building block in organic synthesis, allowing for the introduction of a propionyloxyethyl moiety. Its primary application lies in its ability to act as an alkylating agent, where the bromine atom serves as a good leaving group in nucleophilic substitution reactions.

Physicochemical Properties [1]

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-bromoethylpropanoate[1] |

| CAS Number | 4823-46-5[1] |

| Molecular Formula | C₅H₉BrO₂[1] |

| Molecular Weight | 181.03 g/mol [1] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | (Predicted) |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

A plausible method for the synthesis of this compound is via the esterification of 2-bromoethanol with propionyl chloride or propionic anhydride. The following is a general protocol adapted from the synthesis of similar bromoethyl esters.

Reaction Scheme:

Experimental Protocol: Esterification of 2-Bromoethanol

Materials:

-

2-Bromoethanol

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-bromoethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add propionyl chloride (1.05 eq) to the cooled solution via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Outcome:

The reaction should yield this compound as a colorless to pale yellow liquid. The purity can be assessed by NMR and GC-MS.

Applications in Organic Synthesis: Alkylation Reactions

The primary utility of this compound is as an alkylating agent to introduce the -(CH₂)₂-O-CO-CH₂-CH₃ group onto a nucleophile. This is a common strategy in the synthesis of more complex molecules, including pharmaceutical intermediates.

General Reaction Scheme for Nucleophilic Substitution:

Where Nu:⁻ can be a variety of nucleophiles such as carbanions, amines, alkoxides, or thiolates.

Experimental Protocol: General Procedure for Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol using this compound.

Materials:

-

Substituted phenol

-

This compound

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.1 - 1.2 eq) to the reaction mixture.

-

Heat the reaction to a temperature between 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data from a Representative Reaction:

The following table presents hypothetical data for the alkylation of 4-methoxyphenol with this compound.

| Reactant | Molar Eq. | Mol | MW ( g/mol ) | Mass (g) |

| 4-Methoxyphenol | 1.0 | 0.01 | 124.14 | 1.24 |

| This compound | 1.1 | 0.011 | 181.03 | 2.00 |

| K₂CO₃ | 1.5 | 0.015 | 138.21 | 2.07 |

| Product | 238.26 | |||

| Theoretical Yield | 2.38 g | |||

| Actual Yield | (Hypothetical) | |||

| % Yield | (Hypothetical) |

Visualizations

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

General Workflow for Alkylation using this compound

Caption: General workflow for nucleophilic substitution.

Safety Information

This compound is expected to be a hazardous chemical. Users should handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. Based on similar bromo-compounds, it may be a lachrymator and corrosive.

Conclusion

This compound is a valuable reagent for the introduction of the propionyloxyethyl group in organic synthesis. Its utility as an alkylating agent makes it relevant for the synthesis of a wide range of target molecules in pharmaceutical and materials science research. The protocols provided herein offer a starting point for its synthesis and application. As with any chemical procedure, appropriate safety precautions must be taken.

References

Application Notes and Protocols for Safe Handling and Storage of 2-Bromoethyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-Bromoethyl propanoate. The information is compiled from safety data sheets of this compound and structurally related compounds. Strict adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a chemical intermediate that requires careful handling due to its potential hazards. A summary of its key physical and chemical properties is presented below. Data for closely related compounds is included to provide a comprehensive safety overview.

| Property | Value | Source Compound |

| Molecular Formula | C5H9BrO2 | This compound[1] |

| Molecular Weight | 181.03 g/mol | This compound[1][2] |